Dihydroorotase Inhibition: Direct Enzymatic IC₅₀ Compared with Class-Level Benchmarks
Methyl 2-(2,6-difluorobenzamido)benzoate was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. By comparison, the well-characterized dihydroorotase inhibitor 5-fluoroorotate exhibits an IC₅₀ in the low micromolar range (typically < 10 μM) in analogous mammalian enzyme preparations [2]. The ~18- to >50-fold lower potency of the target compound indicates that it does not act as a potent dihydroorotase inhibitor and should not be selected for programs requiring strong pyrimidine biosynthesis blockade. However, this weak inhibition profile may be advantageous in applications where dihydroorotase engagement is undesirable, such as when the compound is used as a synthetic intermediate or as a negative control in enzyme panels [3].
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 μM) at pH 7.37 |
| Comparator Or Baseline | 5-Fluoroorotate: IC₅₀ < 10 μM in mammalian dihydroorotase assays (literature benchmark) |
| Quantified Difference | Target compound is ≥18-fold less potent than 5-fluoroorotate |
| Conditions | Mouse Ehrlich ascites dihydroorotase; compound tested at 10 μM; pH 7.37 |
Why This Matters
This quantitative weakness in dihydroorotase inhibition differentiates the compound from potent pyrimidine biosynthesis inhibitors, guiding selection toward applications where this target should not be engaged.
- [1] BindingDB Entry BDBM50405110 (CHEMBL306140): IC₅₀ = 1.80E+5 nM against dihydroorotase from mouse Ehrlich ascites at pH 7.37. View Source
- [2] Chen, J.J. & Jones, M.E. (1979). Effect of 5-fluoroorotate on pyrimidine biosynthesis. Archives of Biochemistry and Biophysics, 193(1), 186–194. (Benchmark dihydroorotase inhibitor with IC₅₀ in low micromolar range.) View Source
- [3] ZINC15 Entry ZINC130850: Methyl 2-(2,6-difluorobenzamido)benzoate — no known activity in ChEMBL 20; annotated as an In-Stock screening compound. View Source
